![molecular formula C8H15NO4 B1275844 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid CAS No. 111421-95-5](/img/structure/B1275844.png)

2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

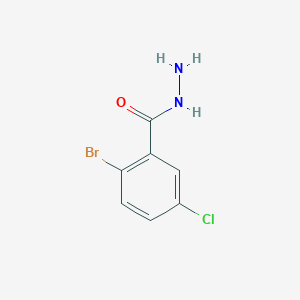

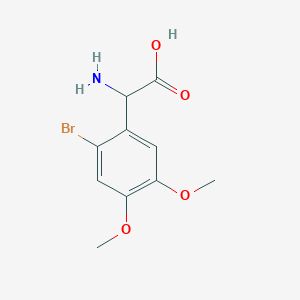

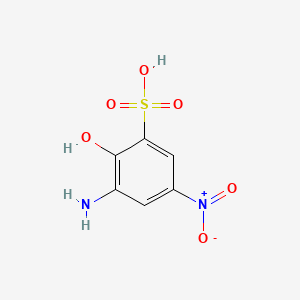

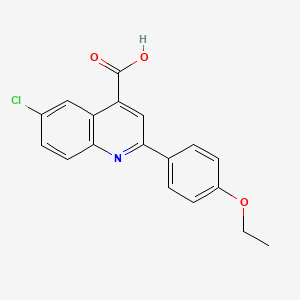

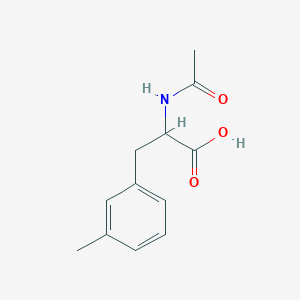

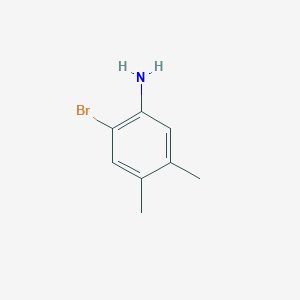

2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, also known as EMCAB, is a compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . It is gaining more attention in the scientific community due to its unique properties and potential applications.

Synthesis Analysis

While specific synthesis methods for 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid were not found, related compounds have been synthesized using methods such as the Knoevenagel Condensation . This method involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Molecular Structure Analysis

The InChI code for 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is1S/C8H15NO4/c1-4-13-8(12)9-6(5(2)3)7(10)11/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11) . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is a powder with a melting point of 56-58°C .Aplicaciones Científicas De Investigación

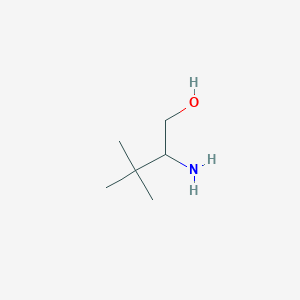

Synthesis of 2-Oxazolines

Field

Organic Chemistry

Methods

The synthesis of 2-oxazolines is promoted by triflic acid (TfOH). This reaction tolerates various functional groups and generates water as the only byproduct .

Results

This method affords oxazoline with inversion of α-hydroxyl stereochemistry, suggesting that alcohol is activated as a leaving group under these conditions .

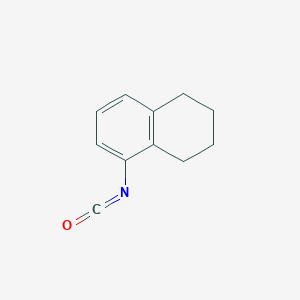

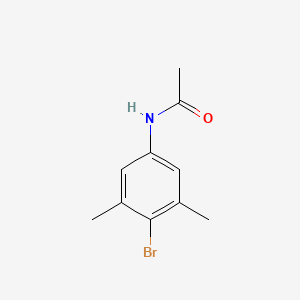

Synthesis of 2-Aminobenzimidazoles

Field

Medicinal Chemistry

Methods

2-aminobenzimidazoles can be easily prepared within the laboratory. They may be used as a readily available chemical synthon for the preparation of a wide range of substituted benzimidazoles .

Results

Various natural products and synthetic molecules that contain this structural unit possess biological activities, such as antibiotics, antineoplastics, anti-fungals, and anti-inflammatories .

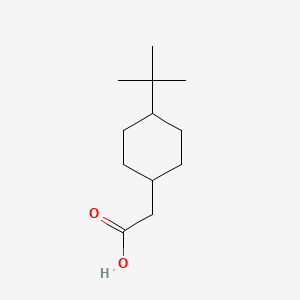

Asymmetric Sharpless Aminohydroxylation

Field

Synthetic Chemistry

Methods

ASAH is used as an important intermediate in the total synthesis of complex molecules and natural products with significant biological activities .

Results

The application of ASAH allows for the creation of complex molecules and natural products with significant biological activities .

Green Synthesis of 2-Oxazolines

Field

Green Chemistry

Methods

This method tolerates various functional groups and generates water as the only byproduct . It also provides a one-pot synthesis protocol of 2-oxazolines directly from carboxylic acids and amino alcohols .

Results

Synthesis of 2-Alkyl-2-aryl and 2-acylaminobenzimidazoles

Methods

The synthesis involves the cyclization of 1-(2-amino-phenyl)thiourea and related derivatives .

Results

The resulting 2-alkyl-2-aryl and 2-acylaminobenzimidazoles can be used as intermediates in the synthesis of various other compounds .

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Propiedades

IUPAC Name |

2-(ethoxycarbonylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-4-13-8(12)9-6(5(2)3)7(10)11/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVWSNSSAROCIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402377 |

Source

|

| Record name | DL-Valine, N-(ethoxycarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid | |

CAS RN |

111421-95-5 |

Source

|

| Record name | DL-Valine, N-(ethoxycarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde](/img/structure/B1275761.png)

![2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1275763.png)

![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)